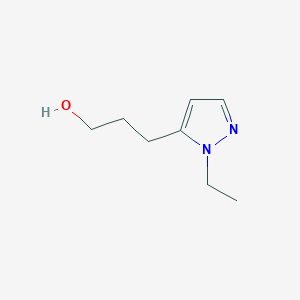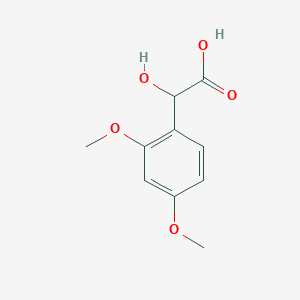
2,4-Dimethoxymandelic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethoxymandelic acid is an organic compound with the molecular formula C10H12O5 It is a derivative of mandelic acid, where two methoxy groups are substituted at the 2 and 4 positions of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dimethoxymandelic acid can be synthesized through the reduction of 2,4-dimethoxyphenylglyoxylic acid. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reduction techniques. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification methods.
化学反应分析
Types of Reactions
2,4-Dimethoxymandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: As mentioned, it can be synthesized through reduction reactions.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: this compound itself.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,4-Dimethoxymandelic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-dimethoxymandelic acid involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:
Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: It could interact with specific receptors, altering cellular responses.
Signal Transduction: It may influence signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2,3,4-Trimethoxymandelic acid
- 2,4,5-Trimethoxymandelic acid
- Vanillic acid
- Syringic acid
Uniqueness
2,4-Dimethoxymandelic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H12O5 |
|---|---|
分子量 |
212.20 g/mol |
IUPAC 名称 |
2-(2,4-dimethoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H12O5/c1-14-6-3-4-7(8(5-6)15-2)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13) |
InChI 键 |
QRGCQNLAYKTTFQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C(C(=O)O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13605759.png)
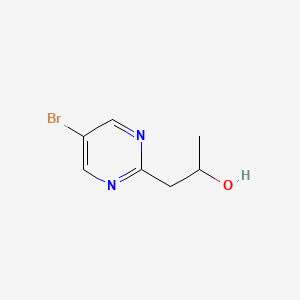
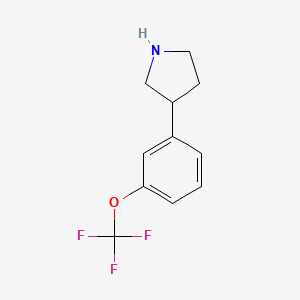
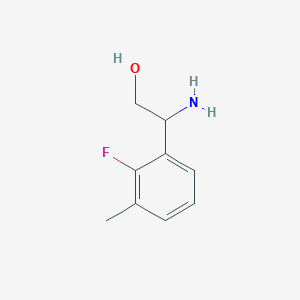
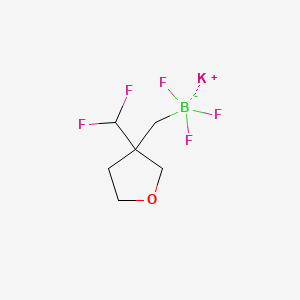
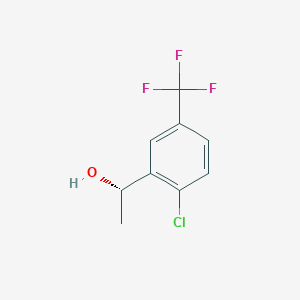
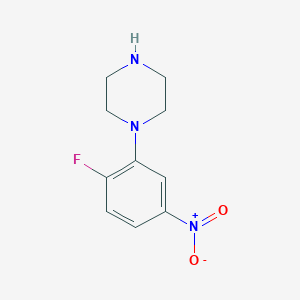
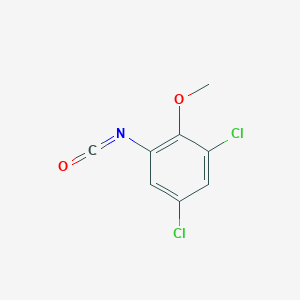

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)

